molecular formula C10H15ClN2O2 B1521672 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride CAS No. 1185299-18-6

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Cat. No. B1521672
M. Wt: 230.69 g/mol
InChI Key: HTDUNWLWLYAYIR-UHFFFAOYSA-N
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Description

“3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 230.69 .

Scientific Research Applications

Application 1: PARP Inhibition

  • Application Summary : This compound is studied for its potential as a PARP inhibitor, which can enhance the cytotoxic effects of ionizing radiation and DNA-damaging chemotherapy agents .

Application 2: T-Cell Growth Inhibition

  • Application Summary : The compound has been evaluated for its ability to inhibit the growth of T cells, which can have implications in autoimmune diseases and transplantation .

Application 3: Synthesis of Heterocyclic Compounds

  • Application Summary : It serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities .

Application 7: Antimicrobial Activity

  • Application Summary : This compound has been synthesized and tested for its antimicrobial properties, which could lead to the development of new antibacterial agents .

Application 8: Analgesic and Anti-inflammatory Activity

  • Application Summary : Derivatives of the compound have been explored for their analgesic and anti-inflammatory activities, which could be beneficial in pain management and inflammatory conditions .

Application 9: Anti-spermatogenic Effects

  • Application Summary : Certain indazole derivatives, including those related to the compound , have been found to exhibit anti-spermatogenic effects, which could have implications in fertility research .

Application 10: Synthesis of Bioactive Molecules

  • Application Summary : The compound is used in the synthesis of bioactive molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects .

Application 11: Development of Anticancer Agents

  • Application Summary : Indazole derivatives, including those related to the compound, are being explored for their potential as anticancer agents .

Application 12: FGFR1 Inhibitory Activity

  • Application Summary : Certain indazole derivatives have been designed to target and inhibit FGFR1, a receptor implicated in various cancers .

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDUNWLWLYAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

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